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Compound of Interest

Compound Name: CC-509

Cat. No.: B1192457

A Note on "CC-509": The designation "CC-509" is ambiguous in scientific literature. Preclinical
and clinical research feature at least two prominent oncology compounds with similar
alphanumeric identifiers: ARN-509 (Apalutamide) and AMG 509 (Xaluritamig). This document
provides detailed application notes and protocols for the use of both compounds in xenograft
mouse models to address this ambiguity. Researchers should verify the specific compound
relevant to their research.

Part 1: ARN-509 (Apalutamide) in a Xenograft Mouse
Model

Audience: Researchers, scientists, and drug development professionals in oncology,
particularly those focused on prostate cancer.

Introduction: ARN-509, commercially known as Apalutamide, is a next-generation non-steroidal
antiandrogen (NSAA) that targets the androgen receptor (AR).[1][2] It is utilized in the
treatment of prostate cancer.[3] ARN-509 functions by binding with high affinity to the ligand-
binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-
mediated transcription.[1][4][5] In preclinical xenograft models of human prostate cancer, ARN-
509 has demonstrated the ability to induce tumor regression.[4][6]

Mechanism of Action: Androgen Receptor Signaling
Inhibition
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Androgen receptor signaling is a critical pathway for the growth and proliferation of prostate
cancer cells.[3] In its canonical pathway, androgens like testosterone and dihydrotestosterone
(DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change,
dissociation from heat shock proteins, dimerization, and subsequent translocation of the AR
into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements
(ARESs) on the DNA, recruiting co-regulators and initiating the transcription of genes that drive
cell survival and proliferation.[7][8]

ARN-509 acts as a competitive inhibitor at the ligand-binding domain of the AR.[3][4] Its
mechanism of action involves:

e Blocking Androgen Binding: ARN-509 binds to the AR with a greater affinity than older
antiandrogens, preventing native androgens from activating the receptor.[1][4]

e Inhibiting Nuclear Translocation: By binding to the AR, ARN-509 prevents the conformational
changes necessary for the AR to move from the cytoplasm into the nucleus.[1][3]

e Impeding DNA Binding and Transcription: Consequently, the AR is unable to bind to AREs
and initiate the transcription of target genes essential for tumor growth.[1][4]
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Experimental Protocol: ARN-509 in a Prostate Cancer
Xenograft Model
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This protocol outlines the establishment of a subcutaneous xenograft model using a human
prostate cancer cell line (e.g., LNCaP) and subsequent treatment with ARN-509.

. Cell Culture and Preparation:

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

Harvest cells at 70-80% confluency using Trypsin-EDTA.
Wash the cells twice with sterile phosphate-buffered saline (PBS).

Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 1
x 1077 cells/mL. Keep the cell suspension on ice.

. Animal Husbandry and Acclimatization:
Use male immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
House animals in a specific pathogen-free (SPF) facility.
Allow for a 3-5 day acclimatization period before the start of the experiment.

For studies in a castration-resistant prostate cancer (CRPC) model, surgical castration of the
mice should be performed 2-3 weeks prior to tumor cell implantation.

. Tumor Implantation:
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

Inject 100 pL of the cell suspension (containing 1 x 1076 cells) subcutaneously into the right
flank of each mouse using a 27-gauge needle.

Monitor the animals for tumor growth by palpation and caliper measurements.

. Treatment with ARN-509:
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Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment
and control groups.

Vehicle Control: Prepare the vehicle solution (e.g., 1% carboxymethylcellulose, 0.5% Tween
80 in sterile water).

ARN-509 Formulation: Prepare a suspension of ARN-509 in the vehicle at the desired
concentration (e.g., 10 mg/kg or 30 mg/kg).

Administer the vehicle or ARN-509 solution daily via intraperitoneal (i.p.) injection or oral
gavage.[9]

. Monitoring and Endpoints:

Measure tumor volume with digital calipers 2-3 times per week. Calculate tumor volume
using the formula: Volume = (width)? x length / 2.

Record the body weight of the mice 2-3 times per week as a measure of toxicity.

At the end of the study (e.qg., after 3 weeks of treatment or when tumors in the control group
reach the predetermined size limit), euthanize the animals.[9]

Excise the tumors, weigh them, and process them for downstream analyses such as
histology, immunohistochemistry (e.g., for Ki-67, caspase-3), or molecular analysis.[9][10]
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Quantitative Data Presentation

Mean Final
Treatment Dosage & ) Tumor Growth
o . Tumor Weight . Reference
Group Administration Inhibition (%)
(mg = SEM)
Vehicle Control Vehicle, i.p., daily 380.4 + 37.0 - [9][10]
10 mg/kg, i.p.,
ARN-509 _ 320.4+455 15.8% [9][10]
daily
ARN-509 + 10 mg/kg + 10 46.6% (p=0.0066
. _ . 203.2+5.0 [9][10]
Chloroquine mg/kg, i.p., daily vs. control)

Part 2: AMG 509 (Xaluritamig) in a Xenograft Mouse
Model

Audience: Researchers, scientists, and drug development professionals in immuno-oncology
and prostate cancer research.

Introduction: AMG 509, also known as Xaluritamig, is a bispecific T-cell engager (TCE)
antibody designed for the treatment of prostate cancer.[4][8] It targets the Six-Transmembrane
Epithelial Antigen of the Prostate 1 (STEAPL1), a cell surface protein that is highly expressed in
prostate cancer, and CD3 on T-cells.[5][11] This dual-targeting mechanism facilitates the
formation of an immune synapse between the T-cell and the cancer cell, leading to T-cell
activation and subsequent lysis of the tumor cell.[1][7] Preclinical studies have demonstrated
that AMG 509 can induce tumor regression in prostate cancer xenograft models.[4][8]

Mechanism of Action: STEAP1-Directed T-Cell
Engagement

AMG 509 is a bispecific antibody with two binding domains for STEAP1 and one for the CD3¢
subunit of the T-cell receptor complex.[8] This "2+1" format is designed to increase the avidity
for STEAP1-expressing tumor cells. The mechanism of action is as follows:

e Bridging T-cells and Tumor Cells: AMG 509 simultaneously binds to STEAP1 on the surface
of prostate cancer cells and CD3 on T-cells, bringing them into close proximity.[2][7]
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o T-Cell Activation: This engagement activates the T-cell, bypassing the need for traditional T-
cell receptor recognition of antigens presented by the major histocompatibility complex
(MHC).[1]

o Tumor Cell Lysis: Activated T-cells release cytotoxic granules containing perforin and
granzymes, which induce apoptosis in the targeted tumor cell.[8] This process also leads to
the release of inflammatory cytokines.[8]

Experimental Protocol: AMG 509 in a Prostate Cancer
Xenograft Model

This protocol describes a xenograft model to evaluate the efficacy of AMG 509, which requires
the presence of human immune cells.

1. Cell Culture and Preparation:

e Culture a STEAP1-expressing human prostate cancer cell line (e.g., 22Rv1-LUcSTEAP1) in
appropriate medium.

e Harvest and prepare the cells as described in the ARN-509 protocol, resuspending them in a
PBS/Matrigel® mixture.

2. Animal and Effector Cell Preparation:

¢ Use severely immunodeficient mice (e.g., NSG mice) that can support the engraftment of
human cells.

¢ Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

o Co-implant the tumor cells with human PBMCs at a suitable effector-to-target (E:T) ratio
(e.g., 10:1). Alternatively, establish the tumor first and then inject human PBMCs
intravenously.

3. Tumor Implantation:

e Anesthetize the NSG mouse.
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Inject the mixture of tumor cells and PBMCs subcutaneously into the flank.
. Treatment with AMG 509:

When tumors are established (e.g., average volume of 100-150 mm?), randomize mice into
treatment and control groups.

Vehicle Control: Sterile PBS or other appropriate buffer.

AMG 509 Formulation: Dilute AMG 509 in the vehicle to the desired concentrations (e.qg.,
0.01 mg/kg, 0.1 mg/kg).

Administer the vehicle or AMG 509 intravenously (IV) or via another appropriate route, for
example, once or twice weekly.

. Monitoring and Endpoints:
Monitor tumor volume and body weight as described previously.

If using luciferase-expressing cells, tumor burden can be monitored non-invasively using
bioluminescent imaging (BLI).

At the end of the study, euthanize the animals.
Collect tumors and spleens for analysis.

Tumor analysis can include immunohistochemistry for T-cell infiltration (CD4+, CD8+) and
markers of T-cell activation.

Spleens can be analyzed by flow cytometry to assess human T-cell populations.
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Quantitative Data Presentation

Treatment Dosage &
Mouse Model . . Outcome Reference
Group Administration
22Rv1- )
] Progressive
LUCSTEAP1 Vehicle - [8]
tumor growth
Xenograft
22Rv1-
LUCSTEAP1 AMG 509 0.01 mg/kg Tumor stasis [3]
Xenograft
22Rv1-
Tumor
LUCSTEAP1 AMG 509 0.1 mg/kg ) [3]
regression
Xenograft
Robust in vivo
Prostate Cancer - )
AMG 509 Not specified anti-tumor [6]

Xenograft L
activity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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